1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene
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Overview
Description
1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene is an organic compound characterized by the presence of a chloromethyl group and a difluoroethoxy group attached to a benzene ring
Preparation Methods
The synthesis of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene typically involves the reaction of 3-(2,2-difluoroethoxy)benzyl alcohol with thionyl chloride or another chlorinating agent to introduce the chloromethyl group. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group. Industrial production methods may involve continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative. Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly those containing fluorinated groups.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which may exhibit enhanced activity or stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene depends on its specific application. In general, the presence of the difluoroethoxy group can enhance the lipophilicity and metabolic stability of the compound, while the chloromethyl group can act as a reactive site for further chemical modifications. The molecular targets and pathways involved will vary depending on the specific derivative or application being studied.
Comparison with Similar Compounds
1-(Chloromethyl)-3-(2,2-difluoroethoxy)benzene can be compared with similar compounds such as:
1-(Chloromethyl)-4-(2,2-difluoroethoxy)benzene: This compound has the same functional groups but in different positions on the benzene ring, which can lead to differences in reactivity and applications.
2-(2,2-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride:
Properties
IUPAC Name |
1-(chloromethyl)-3-(2,2-difluoroethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c10-5-7-2-1-3-8(4-7)13-6-9(11)12/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXQLKQPTHUEEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(F)F)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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